Uridine 5'-monophosphate-13C (disodium) is a stable isotope-labeled derivative of uridine 5'-monophosphate, a nucleotide that plays a crucial role as a monomer in ribonucleic acid (RNA) synthesis. This compound consists of a ribose sugar, a phosphate group, and the nucleobase uracil. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in metabolic studies and offers unique insights into biochemical pathways involving nucleotides. As a disodium salt, it is more soluble in aqueous solutions, facilitating its use in various biological and chemical applications.
These reactions are vital for cellular processes such as RNA synthesis, energy metabolism, and signal transduction.
Uridine 5'-monophosphate has been shown to exhibit various biological activities:
Uridine 5'-monophosphate-13C can be synthesized through several methods:
Uridine 5'-monophosphate-13C has diverse applications across several fields:
Studies on the interactions of uridine 5'-monophosphate-13C with other biomolecules have revealed its potential effects on various metabolic pathways:
Such interaction studies are crucial for understanding its role in cellular processes and potential therapeutic applications.
Uridine 5'-monophosphate-13C shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Cytidine 5'-monophosphate | Nucleotide | Contains cytosine instead of uracil |
Adenosine 5'-monophosphate | Nucleotide | Contains adenine; involved in energy transfer |
Guanosine 5'-monophosphate | Nucleotide | Contains guanine; critical for RNA synthesis |
Inosine 5'-monophosphate | Nucleotide | Contains hypoxanthine; important for purine metabolism |
Orotidine 5'-monophosphate | Precursor nucleotide | Precursor to uridine monophosphate |
Uridine 5'-monophosphate-13C is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its specific role as a precursor to RNA makes it essential for understanding nucleic acid metabolism, while its cognitive enhancement properties distinguish it from other similar compounds.
Uridine 5′-monophosphate (UMP) is a pyrimidine ribonucleotide composed of three primary components: a uracil base, a ribose sugar, and a monophosphate group esterified to the 5′-hydroxyl of the ribose. The uracil moiety features a planar, unsaturated heterocyclic ring with two nitrogen atoms at positions 1 and 3, while the ribose adopts a β-D-ribofuranose conformation. The phosphate group confers a negative charge at physiological pH, necessitating counterions for stabilization in salt forms.
UMP exhibits a molecular formula of C₉H₁₃N₂O₉P and a molecular weight of 324.18 g/mol. Crystallographic analyses reveal hydrogen bonding between the uracil’s carbonyl groups and water molecules in hydrated forms, contributing to its hygroscopic nature. The disodium salt form (C₉H₁₁N₂Na₂O₉P) increases molecular weight to 368.15 g/mol due to the addition of two sodium ions. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Density | 2.2 ± 0.1 g/cm³ | |
Melting Point | 202°C (decomposition) | |
Water Solubility | 50 mg/mL (clear, colorless) | |
pKa (Phosphate Group) | 1.0, 6.1, and 9.7 |
The phosphate group’s triprotic nature allows UMP to participate in pH-dependent ionic interactions, which are mitigated in the disodium form through charge neutralization.
UMP occupies a central position in pyrimidine metabolism, serving as a precursor for uridine triphosphate (UTP) and cytidine triphosphate (CTP) via phosphorylation and amination, respectively. Enzymatically, UMP is synthesized through the decarboxylation of orotidine 5′-monophosphate (OMP) by orotidylate decarboxylase, a critical step in the de novo pyrimidine pathway. In mammalian systems, UMP also arises from the salvage pathway via phosphorylation of uridine by uridine kinase.